

Commercial suppliers of enantiopure Tetrahydrofuran-3-amine hydrochloride

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Compound of Interest

Compound Name:	Tetrahydrofuran-3-amine hydrochloride
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An In-Depth Technical Guide to the Commercial Sourcing of Enantiopure **Tetrahydrofuran-3-amine Hydrochloride**

Authored by a Senior Application Scientist Abstract

Enantiopure Tetrahydrofuran-3-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their incorporation into drug candidates can significantly influence pharmacological activity, selectivity, and safety profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for sourcing enantiopure (R)- and (S)-**Tetrahydrofuran-3-amine hydrochloride**. It delves into critical aspects of supplier evaluation, quality control, analytical verification of enantiopurity, and the synthetic context that dictates final product quality. The objective is to empower scientific teams to make informed procurement decisions, ensuring the integrity and reproducibility of their research and development endeavors.

Introduction: The Significance of Chirality in Drug Development

The tetrahydrofuran (THF) moiety is a privileged scaffold in drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. When functionalized with an amine at the 3-position, it creates a chiral center, giving rise to (R)- and

(S)-enantiomers. The specific stereochemistry of this building block is often crucial for achieving the desired biological effect, as the two enantiomers can exhibit vastly different interactions with chiral biological targets like enzymes and receptors.[\[1\]](#)

(S)-**Tetrahydrofuran-3-amine hydrochloride**, in particular, serves as a crucial intermediate in the synthesis of innovative therapeutics, including inhibitors of the enzyme 11 β -HSD1, which are investigated for treating metabolic disorders.[\[2\]](#) Similarly, the (R)-enantiomer is a key component in the synthesis of antiarrhythmic drugs like Tecadenoson.[\[3\]](#)[\[4\]](#) Given this stereospecificity, securing a reliable supply of high-purity, enantiomerically pure amine is a foundational requirement for any research program utilizing this scaffold.

The Commercial Supplier Landscape

A multitude of chemical suppliers offer enantiopure **Tetrahydrofuran-3-amine hydrochloride**. However, quality, documentation, and scale-up capabilities can vary significantly. The following table summarizes prominent commercial sources for both enantiomers. Researchers are advised to perform their own due diligence, as supplier offerings and stock levels can change.

Supplier	Enantiomer(s) Offered	CAS Number	Typical Purity	Notes
Sigma-Aldrich	(S)-	204512-95-8	≥95%	A well-established supplier with extensive documentation available. [5]
BLD Pharm	(S)- and (R)-	(S): 204512-95-8(R): 111769-26-7 (free amine)	Specification-based	Offers a range of products for R&D and manufacturing. [6] [7]
ChemScene	Racemic	204512-94-7	≥98%	Provides the racemic mixture, which can serve as an analytical standard. [8]
Fluorochem	(R)-	1072015-52-1	Not specified	Specializes in fine chemicals for research and industry. [9]
LookChem	(S)-	204512-95-8	Varies by supplier	An aggregator platform listing multiple distributors and manufacturers. [2] [10]
CPHI Online	(R)-	1072015-52-1	Varies by supplier	A pharmaceutical ingredient sourcing platform connecting buyers and sellers. [11]

ChemicalBook	(R)-	1072015-52-1	Varies by supplier	Lists multiple suppliers, often with pricing information. [3]
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Quality Control and Analytical Verification: A Self-Validating System

Sourcing a chiral building block necessitates a rigorous approach to quality control. The primary parameter of concern is enantiomeric purity, often expressed as enantiomeric excess (ee). While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of scientific integrity.

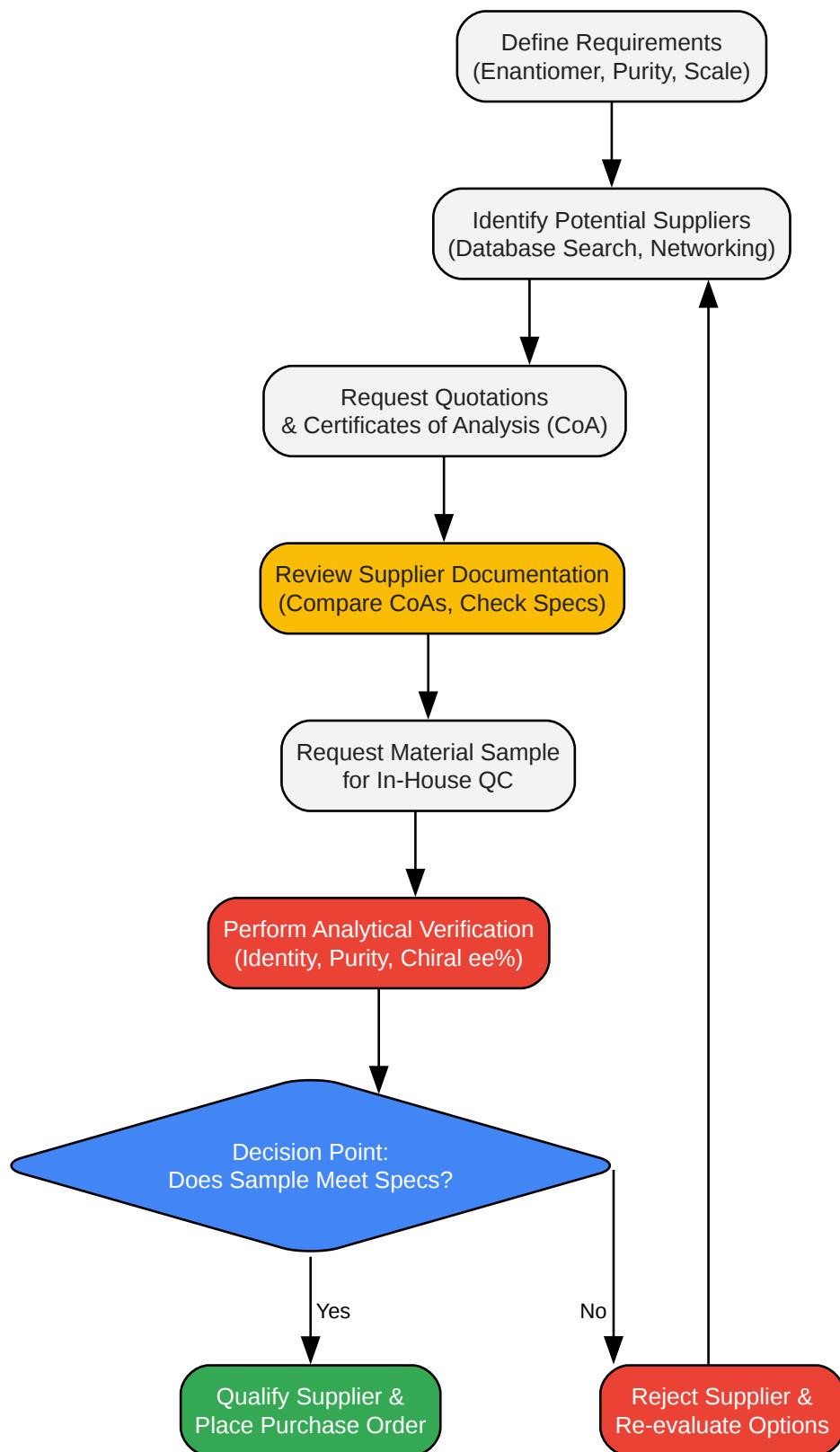
Decoding the Certificate of Analysis (CoA)

A comprehensive CoA from a trustworthy supplier should include:

- Identity Confirmation: Verified by ^1H NMR and/or Mass Spectrometry.
- Chemical Purity: Typically determined by HPLC or GC, expressed as a percentage area.
- Enantiomeric Purity (ee%): Determined by a validated chiral chromatography method (e.g., Chiral HPLC). This is the most critical parameter.
- Residual Solvents: Analysis by GC, important for GMP-grade material.
- Water Content: Measured by Karl Fischer titration.

Workflow for Supplier Qualification

The following diagram outlines a logical workflow for selecting and validating a supplier for a critical chiral intermediate.



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Caption: Workflow for qualifying a commercial supplier of a chiral intermediate.

Experimental Protocol: Chiral HPLC Analysis

Verifying the enantiomeric excess is paramount. While the exact method may need optimization, the following protocol provides a robust starting point for the analysis of Tetrahydrofuran-3-amine. The principle involves forming diastereomeric derivatives, which can be separated on a standard achiral column, or directly separating the enantiomers on a chiral stationary phase (CSP).^{[1][12]} The direct approach is often preferred for its simplicity.

Objective: To determine the enantiomeric excess (ee%) of a sample of **Tetrahydrofuran-3-amine hydrochloride**.

Materials:

- Tetrahydrofuran-3-amine HCl sample
- HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)
- Triethylamine (TEA) or Diethylamine (DEA)
- Chiral Stationary Phase Column (e.g., CHIRALPAK® series or equivalent)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with UV detector.

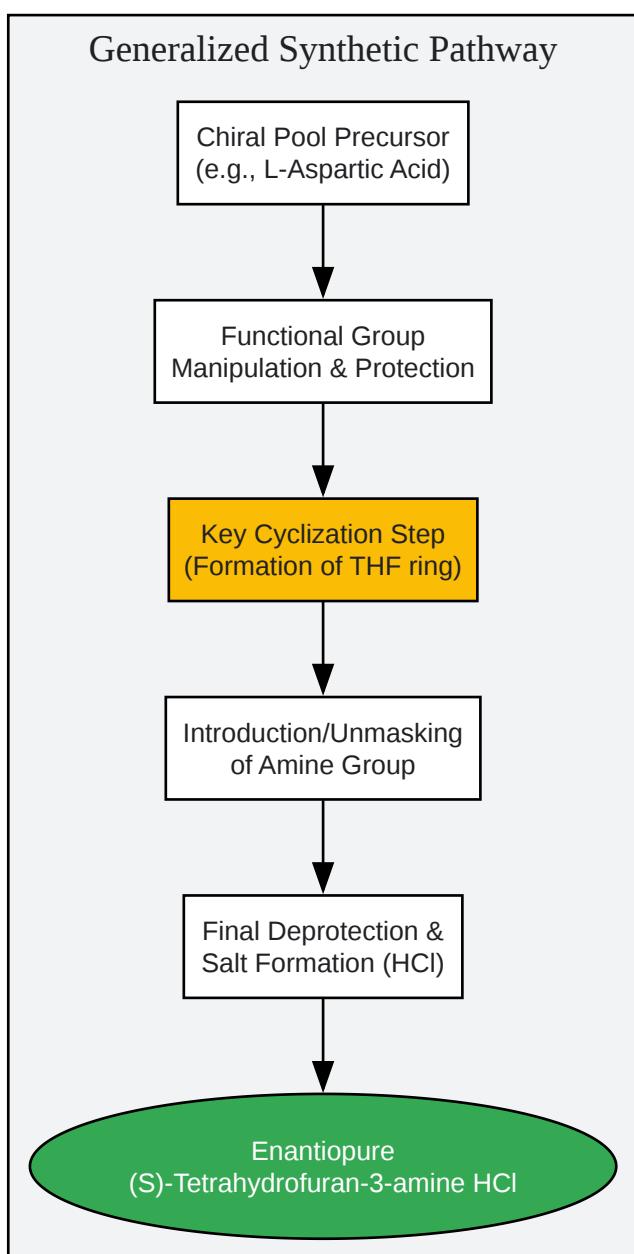
Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh ~10 mg of the Tetrahydrofuran-3-amine HCl sample into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a suitable solvent (e.g., Ethanol or mobile phase). Ensure complete dissolution.
 - Causality Note: The hydrochloride salt needs to be neutralized to the free amine for optimal interaction with many chiral stationary phases. This is achieved by adding a basic modifier like TEA or DEA directly to the mobile phase.

- Chromatographic Conditions (Example):
 - Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivative).
 - Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The ratio must be optimized to achieve baseline separation.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection Wavelength: 210 nm (as the amine has no strong chromophore).
 - Injection Volume: 10 µL.
- Analysis Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
 - Inject a sample of the racemic (if available) or the enantiopure material.
 - Identify the retention times for the (R)- and (S)-enantiomers. The major peak should correspond to the desired enantiomer, and a much smaller peak (if any) to the undesired one.
- Calculation of Enantiomeric Excess (ee%):
 - Integrate the peak areas for both enantiomers.
 - Calculate the ee% using the formula: $ee\% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$
- System Suitability:
 - A resolution (Rs) of >1.5 between the two enantiomer peaks should be achieved using a racemic standard to ensure the method is valid.

Synthetic Context and Potential Impurities

Understanding the synthetic origin of a chemical provides insight into potential impurities. Several routes to enantiopure 3-amino tetrahydrofuran have been reported, often starting from readily available chiral pool materials like amino acids.^[13] A common strategy involves the synthesis from L-aspartic acid.^[4] Another approach uses a Hofmann degradation of (R)-tetrahydrofuran-3-carboxamide.^[4]



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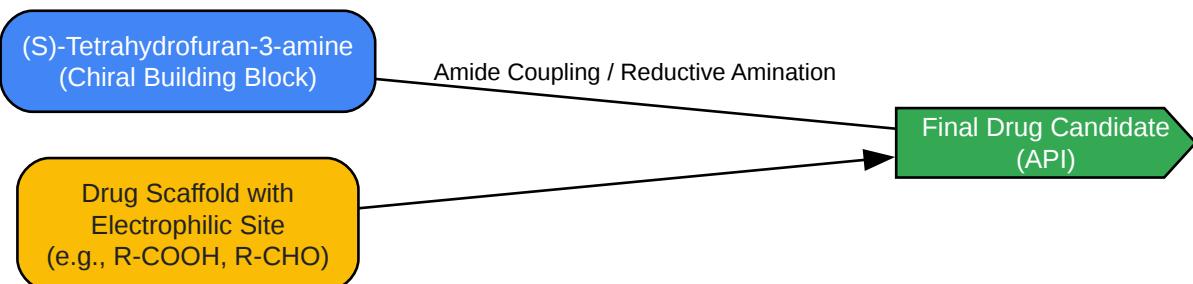
Caption: A generalized flowchart for the synthesis of enantiopure amines.

Key Considerations:

- Stereochemical Integrity: Incomplete reactions or harsh conditions can lead to racemization, lowering the enantiomeric excess.
- Byproducts: Impurities may arise from starting materials or side reactions (e.g., over-reduction, incomplete cyclization). These should be monitored by HPLC or GC.

Application as a Core Building Block in Drug Synthesis

The primary value of enantiopure Tetrahydrofuran-3-amine lies in its role as a nucleophile, typically participating in amide bond formation, reductive amination, or substitution reactions to build more complex molecular architectures.



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Caption: Role of the amine as a key building block in API synthesis.

This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a drug series by introducing the chiral THF-amine moiety to assess its impact on potency, selectivity, and pharmacokinetic properties.

Conclusion

The selection of a commercial supplier for enantiopure **Tetrahydrofuran-3-amine hydrochloride** is a critical decision that impacts the reliability and success of research and development projects. A methodical approach, grounded in rigorous in-house analytical

verification, is essential. By understanding the supplier landscape, scrutinizing documentation, and confirming enantiomeric purity via established methods like chiral HPLC, scientific teams can ensure the procurement of high-quality material. This diligence forms the bedrock of reproducible science and accelerates the path toward the discovery and development of novel therapeutics.

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